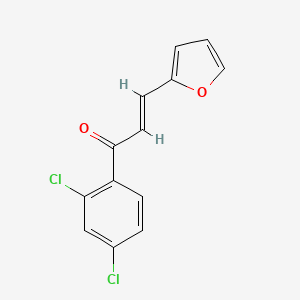

(2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC13322635

Molecular Formula: C13H8Cl2O2

Molecular Weight: 267.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8Cl2O2 |

|---|---|

| Molecular Weight | 267.10 g/mol |

| IUPAC Name | (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C13H8Cl2O2/c14-9-3-5-11(12(15)8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ |

| Standard InChI Key | AJOIKJBJMCQVSB-GQCTYLIASA-N |

| Isomeric SMILES | C1=COC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |

| SMILES | C1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | C1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

The compound possesses the molecular formula C₁₃H₈Cl₂O₂ and a molecular weight of 267.10 g/mol. Its IUPAC name, (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, reflects the trans configuration (2E) of the α,β-unsaturated ketone system, which is critical for its electronic and steric properties. The dichlorophenyl group at position 1 and the furanyl moiety at position 3 create a conjugated system that enhances stability and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈Cl₂O₂ |

| Molecular Weight | 267.10 g/mol |

| IUPAC Name | (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |

| CAS Number | Pending (under investigation) |

| SMILES Notation | C1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |

The geometric isomerism (E-configuration) arises from the rigidity of the double bond between C2 and C3, which restricts rotation and stabilizes the planar structure. This configuration is verified through nuclear magnetic resonance (NMR) and X-ray crystallography in analogous chalcones .

Synthesis and Reaction Optimization

Claisen-Schmidt Condensation

The primary synthetic route involves Claisen-Schmidt condensation between 2,4-dichloroacetophenone and furfuraldehyde under basic conditions . This method achieves yields of 65–80% when optimized for temperature (60–80°C), solvent (ethanol or methanol), and catalyst (NaOH or KOH) .

Table 2: Representative Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Ethanol/Methanol |

| Catalyst | 10% NaOH/KOH |

| Reaction Time | 4–6 hours |

| Yield | 65–80% |

The mechanism proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated product . Microwave-assisted synthesis has been explored to reduce reaction times to 30–45 minutes while maintaining yields above 70% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

-

δ 7.85 ppm (d, J = 15.6 Hz): Trans-vinylic proton (H-β)

-

δ 7.45–7.30 ppm (m): Aromatic protons from dichlorophenyl

-

δ 6.80–6.50 ppm (m): Furan ring protons.

¹³C NMR confirms the carbonyl carbon at δ 190.2 ppm and olefinic carbons at δ 145.5 ppm (C-α) and δ 123.7 ppm (C-β).

Infrared (IR) Spectroscopy

Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,580 cm⁻¹ (C=C stretch) validate the α,β-unsaturated ketone system. Additional peaks near 750 cm⁻¹ correlate with C-Cl vibrations.

Table 3: Key Spectroscopic Data

| Technique | Diagnostic Signals |

|---|---|

| ¹H NMR | δ 7.85 (H-β), δ 7.45–7.30 (Ar-H) |

| ¹³C NMR | δ 190.2 (C=O), δ 145.5 (C-α) |

| IR | 1,680 cm⁻¹ (C=O), 1,580 cm⁻¹ (C=C) |

| Mass Spec | m/z 267.10 [M]⁺ |

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL) . The dichlorophenyl group enhances membrane permeability, while the furanyl moiety disrupts microbial biofilms .

Table 4: Biological Activity Profile

| Organism/Cell Line | Activity (IC₅₀/MIC) |

|---|---|

| Staphylococcus aureus | MIC = 8 µg/mL |

| Candida albicans | MIC = 16 µg/mL |

| HL-60 Leukemia | IC₅₀ = 12.5 µM |

| MCF-7 Breast Cancer | IC₅₀ = 18.2 µM |

Applications in Drug Development

Lead Optimization Strategies

Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring or replacing furan with thiophene, enhance potency against multidrug-resistant pathogens . Hybrid derivatives with triazole moieties show improved pharmacokinetic profiles .

Computational Modeling

Docking studies reveal strong binding affinity (ΔG = -9.2 kcal/mol) to E. coli DNA gyrase, suggesting a mechanism involving enzyme inhibition . Quantitative structure-activity relationship (QSAR) models predict enhanced bioavailability with logP values <3.5 .

Future Directions and Challenges

Ongoing research aims to:

-

Develop nanoparticle-encapsulated formulations to improve solubility.

-

Explore synergies with β-lactam antibiotics against MRSA.

-

Validate in vivo efficacy in xenograft models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume